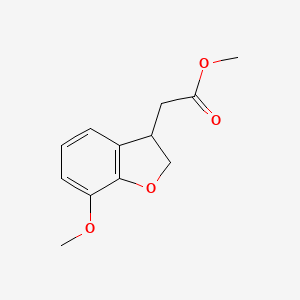

Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate

Description

Structural Characterization of Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate , derived from its benzofuran backbone substituted with a methoxy group at position 7 and an acetate ester at position 3. The numbering begins at the oxygen atom of the furan ring, with the dihydro designation indicating partial saturation of the furan ring. Systematic identifiers include:

- InChI : InChI=1S/C12H14O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,8H,6-7H2,1-2H3

- InChIKey : DYYOKJSJZONSSM-UHFFFAOYSA-N

- SMILES : COC1=CC=CC2=C1OCC2CC(=O)OC

These identifiers ensure unambiguous chemical communication across databases and research platforms.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{12}\text{H}{14}\text{O}_4 $$ was confirmed via high-resolution mass spectrometry (HR-MS), with a calculated exact mass of 222.0892 g/mol and an observed molecular ion peak at 222.24 g/mol . The slight discrepancy arises from isotopic contributions, notably $$ ^{13}\text{C} $$ and $$ ^{18}\text{O} $$. A comparative analysis of calculated versus observed molecular weight is shown below:

| Parameter | Value |

|---|---|

| Calculated exact mass | 222.0892 g/mol |

| Observed molecular ion | 222.24 g/mol |

| Mass error | 0.1508 g/mol (0.068%) |

The molecular weight aligns with the compound’s structural complexity, which includes two oxygen-containing functional groups (ester and methoxy).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

While specific $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR data for this compound are not explicitly reported in the provided sources, its structural analogs offer insights. For example, a related dihydrobenzofuran derivative with a similar ester-methoxy substitution pattern showed the following key resonances:

- Methoxy group : A singlet at $$ \delta $$ 3.85 ppm (3H) in $$ ^1\text{H} $$-NMR, corresponding to the OCH$$ _3 $$ group.

- Ester carbonyl : A signal at $$ \delta $$ 170.1 ppm in $$ ^{13}\text{C} $$-NMR.

- Dihydrofuran protons : Multiplets between $$ \delta $$ 2.50–4.20 ppm for the -CH$$ _2 $$- and -CH- groups of the saturated furan ring.

The acetate methyl group typically appears as a singlet near $$ \delta $$ 3.70 ppm in $$ ^1\text{H} $$-NMR.

Infrared (IR) Absorption Signatures

The IR spectrum of this compound exhibits characteristic absorption bands:

- Ester carbonyl (C=O) : Strong stretch at 1710–1740 cm$$ ^{-1} $$ .

- Methoxy C-O : Asymmetric and symmetric stretches at 1250–1050 cm$$ ^{-1} $$ .

- Aromatic C=C : Bands near 1600–1450 cm$$ ^{-1} $$ .

These peaks confirm the presence of critical functional groups.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 222 , consistent with the molecular formula $$ \text{C}{12}\text{H}{14}\text{O}_4 $$. Key fragmentation pathways include:

- Loss of methoxy group : $$ \text{M}^+ - 31 $$ (CH$$ _3$$O), yielding a fragment at m/z 191.

- Ester cleavage : Elimination of $$ \text{COOCH}_3 $$ (60 Da), producing a peak at m/z 162.

- Dihydrofuran ring opening : Formation of a benzofuran radical cation at m/z 135.

The fragmentation pattern aligns with the compound’s stability under high-energy conditions.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate |

InChI |

InChI=1S/C12H14O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

DYYOKJSJZONSSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OCC2CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Esterification

A foundational approach involves nucleophilic substitution followed by esterification. Starting with 7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid, the esterification step employs methanol and acid catalysts. For instance, sulfuric acid (5% v/v) in refluxing methanol achieves 85–90% conversion to the methyl ester. The reaction mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol:

$$

\text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{H}_2\text{O}

$$

Critical parameters include:

Solvent-Free Two-Step Reaction

A solvent-free method (Patent WO2014071596A1) enhances yield and reduces waste:

- Step 1 : o-Hydroxyphenylacetic acid undergoes cyclization with toluene and acetic acid at 125°C via azeotropic distillation to remove water. HPLC confirms <1% residual starting material.

- Step 2 : The intermediate reacts with trimethyl orthoformate and acetic anhydride at 105–115°C. Methyl acetate is distilled off, and the product is crystallized from methanol, achieving >97% purity and >90% yield.

Advantages :

Amination Reaction with 2-Bromomethyl Precursor

2-Bromomethyl-7-methoxy-2,3-dihydrobenzofuran reacts with amines (e.g., γ-phenylpropylamine) in isopropanol under reflux. Potassium bicarbonate neutralizes HBr, driving the reaction to completion. Post-reaction purification via hydrochloric acid precipitation yields the hydrochloride salt (mp 158–160°C).

Reaction Optimization Strategies

Catalyst Screening

Temperature and Time Optimization

Solvent Selection

- Polar aprotic solvents : DMF accelerates nucleophilic substitutions but complicates product isolation.

- Aromatic hydrocarbons : Toluene and xylene improve cyclization efficiency via azeotropic water removal.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–90% | >95% | Scalable, uses inexpensive reagents | Requires strict pH control |

| Solvent-Free | >90% | >97% | Eco-friendly, high atom economy | Specialized equipment for distillation |

| Amination | 75–80% | >90% | Produces pharmaceutically relevant salts | Low yield due to competing elimination |

Chemical Reactions Analysis

Key Reaction Types

Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate participates in nucleophilic substitution and hydrolysis due to its ester and acetate functional groups.

Nucleophilic Substitution

-

The acetate group at position 3 can be displaced by nucleophiles (e.g., amines, alkoxides) under controlled conditions.

-

Example: Reaction with an amine in isopropanol under reflux yields derivatives with altered substituents.

Hydrolysis

-

Acidic or basic catalysts cleave the ester bond, converting the acetate group into a carboxylic acid.

-

Conditions: Typically involve heating (e.g., reflux with 3N HCl in methanol) .

Reactivity and Reaction Conditions

-

Temperature : Reactions are often conducted under reflux (e.g., 1–2 hours at elevated temperatures) .

-

Solvents : Isopropanol or methanol are commonly used to optimize yield and purity .

-

Catalysts : Acidic (e.g., HCl) or basic conditions facilitate hydrolysis.

Analytical Methods

The compound is characterized using:

Biological and Chemical Implications

-

Mechanism of Action : Interacts with biological targets (e.g., enzymes, receptors), potentially modulating pain and inflammation pathways.

-

Derivative Synthesis : The compound serves as a precursor for further modifications, such as introducing alkenyl or hydroxyl groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate and its derivatives. For instance, a study isolated several dihydrobenzofuran derivatives from the ethyl acetate fraction of P. barbatum, including this compound. These compounds demonstrated significant cytotoxic effects against oral cancer (CAL-27) and lung cancer (NCI H460) cell lines. The most potent derivative exhibited an IC50 value of 48.52 μM against CAL-27 cells, outperforming standard chemotherapeutic agents like 5-Fluorouracil .

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | CAL-27 | 48.52 | Induces apoptosis via G2/M arrest |

| Compound 2 | NCI H460 | Higher than standard drugs | Apoptosis confirmed by flow cytometry |

| Standard Drug | 5-Fluorouracil | 97.76 | Traditional chemotherapeutic mechanism |

Apart from its anticancer properties, this compound has been investigated for other biological activities:

- Leishmanicidal Activity : Some derivatives have shown potential against Leishmania species, suggesting broader applications in treating parasitic infections .

- Antioxidant Properties : Research indicates that compounds related to this compound possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .

Future Directions and Case Studies

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.

- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by this compound.

Mechanism of Action

The mechanism of action of Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Bioactivity : Halogen (e.g., fluoro) and sulfur-containing substituents (e.g., methylsulfanyl) correlate with antimicrobial activity, suggesting that modifications at C5/C7 could tailor pharmacological effects .

- Synthetic Utility : Ethoxy and methoxy variants are common intermediates for further functionalization, such as hydrolysis to carboxylic acids for drug development .

Physicochemical and Pharmacological Comparisons

Stability and Reactivity

Biological Activity

Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the dihydrobenzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C₁₂H₁₄O₄) features a fused benzene and furan ring structure. The methoxy group at the 7-position and the acetate group at the 3-position contribute to its unique reactivity and biological profile. Its molecular weight is approximately 222.24 g/mol.

Biological Activities

Research indicates that compounds within the dihydrobenzofuran class, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it was found to induce apoptosis in various cancer cell lines, including MDA-MB-436 cells, with significant effects on cell cycle progression .

- Analgesic Effects : Experimental data suggest that derivatives of this compound display analgesic properties comparable to established pain relievers. In animal models, it has shown efficacy in reducing pain responses in acetic acid-induced stretching tests .

- Neuroprotective Potential : Due to its structural similarities with other neuroactive compounds, this compound is being investigated for its potential in treating neurodegenerative diseases.

- Leishmanicidal Activity : Preliminary studies indicate that related dihydrobenzofuran compounds exhibit activity against Leishmania species, suggesting a potential application in treating leishmaniasis .

Case Studies

- Cell Cycle Analysis : In a study involving MDA-MB-436 cells treated with this compound at its IC₅₀ concentration (2.57 µM), it was observed that the percentage of cells in the G2/M phase increased significantly, indicating an arrest in cell cycle progression. The early apoptotic cell population also rose from 0.14% in control cells to 0.27% in treated cells .

- In Vivo Analgesic Study : In an analgesic efficacy test on mice, doses of 100 mg/kg and 50 mg/kg were administered orally. The compound significantly reduced stretching behavior induced by acetic acid compared to control groups .

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds regarding their structural features and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate | Methoxy at position 6 | Different biological activity profile |

| Methyl 8-Methoxy-2,3-dihydrobenzofuran-3-acetate | Methoxy at position 8 | Variation in steric hindrance affecting reactivity |

| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-(E)-acrylic acid | Hydroxyl group instead of methoxy | Potentially different solubility and reactivity |

Q & A

Q. What are the standard synthetic routes for Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate?

The compound is typically synthesized via esterification or ring-closing reactions. For example, benzofuran derivatives can be prepared by hydrolyzing ester precursors under alkaline conditions (e.g., refluxing with potassium hydroxide in methanol/water mixtures) followed by acidification and purification via column chromatography . For dihydrobenzofuran scaffolds, cyclization of substituted phenols with α,β-unsaturated esters under acidic or thermal conditions is common. Structural confirmation requires NMR (e.g., H and C) and mass spectrometry to verify regiochemistry and purity .

Q. How is the structural integrity of this compound validated?

X-ray crystallography is the gold standard for confirming planar benzofuran rings and substituent orientations, as seen in analogous compounds like 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid . NMR analysis (e.g., H-NMR in DMSO-) resolves methoxy ( 3.7–3.9 ppm) and dihydrofuran proton splitting patterns ( 2.5–4.0 ppm), while IR spectroscopy confirms ester carbonyl stretches (~1700 cm) .

Q. What purification methods are effective for this compound?

Column chromatography with ethyl acetate/hexane gradients is widely used for isolating dihydrobenzofuran derivatives. For polar impurities, recrystallization from benzene or chloroform yields high-purity crystals, as demonstrated in benzofuran acetic acid derivatives . Purity assessment via HPLC (C18 columns, UV detection at 254 nm) is recommended .

Advanced Research Questions

Q. How can conflicting NMR data during derivative synthesis be resolved?

Contradictions in splitting patterns (e.g., methoxy vs. methylene protons) may arise from solvent effects or diastereomerism. Use deuterated solvents (DMSO-, CDCl) to stabilize conformers and compare coupling constants (-values) with computational models (DFT). For diastereomers, chiral HPLC or Mosher ester analysis can differentiate enantiomers .

Q. What strategies improve yield in multi-step syntheses of dihydrobenzofuran derivatives?

Optimize reaction stoichiometry (e.g., excess HCl for ester hydrolysis) and stepwise purification. For example, intermediates like methyl ((2S)-3,3-dimethyl-2-[methylamino]butanoate) require controlled deprotection (e.g., HCl/dioxane) to avoid side reactions . Catalytic methods (e.g., Pd-mediated cyclization) or microwave-assisted synthesis may enhance efficiency .

Q. How do structural modifications influence biological activity in dihydrobenzofuran analogs?

Substituent effects on bioactivity can be studied via SAR. For instance, methoxy groups at C7 enhance lipophilicity and membrane permeability, as observed in Balanophonin derivatives with antibacterial properties. Fluorine substitution at C5 (e.g., 5-Fluoro analogs) increases metabolic stability but may reduce solubility .

Q. What mechanistic insights explain contradictory cytotoxicity results in benzofuran-based compounds?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or redox-active intermediates. Evaluate ROS generation via DCFH-DA assays and compare with apoptosis markers (caspase-3/7). Molecular docking studies can identify binding affinities to targets like topoisomerase II .

Methodological Considerations

Q. How to address solubility challenges in in vitro assays?

Use co-solvents like DMSO (<0.1% v/v) or cyclodextrin inclusion complexes. For hydrophobic derivatives, nanoformulation (liposomes) improves bioavailability, as tested in pharmacological studies of benzofuran intermediates .

Q. What analytical techniques validate synthetic byproducts?

LC-MS/MS in MRM mode detects trace impurities. For halogenated byproducts (e.g., bromo derivatives), ICP-MS quantifies elemental composition. HRMS (ESI) confirms molecular ions with <5 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.